N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-14-15(2)27(13-16-7-9-19(29-3)10-8-16)21(20(14)12-24)26-22(28)25-18-6-4-5-17(23)11-18/h4-11H,13H2,1-3H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSLESUINQAAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21ClN4O2
- Molecular Weight : 408.88 g/mol
- CAS Number : [Not specified in the sources]
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound, particularly in targeting various cancer cell lines.
-
Cell Line Studies :
- The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values indicating effective inhibition of cell proliferation.
- For instance, related pyrazole derivatives exhibit GI50 values of 3.79 µM for MCF7 cells and 12.50 µM for NCI-H460 cells, demonstrating promising anticancer activity .
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Mechanisms of Action :
- The biological activity is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Compounds with similar structures have been reported to induce apoptosis and inhibit angiogenesis in tumor cells, suggesting that this compound may operate through these mechanisms.
Study 1: Antitumor Activity Assessment
A study evaluating the antitumor activity of various pyrazole derivatives found that compounds with structural similarities to this compound demonstrated significant inhibition against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
These results indicate a strong potential for further development of this compound as an effective anticancer agent .
Study 2: Mechanism Exploration
In another investigation focused on the molecular mechanisms, it was reported that related compounds inhibited Aurora-A kinase activity with IC50 values as low as 0.16 µM. This kinase is crucial for cell cycle regulation and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
Research indicates that N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures possess significant antiproliferative effects against cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
- IC50 Values : The target compound demonstrated effective cell growth inhibition, comparable to established anticancer agents like sorafenib.
| Compound Name | IC50 (μM) A549 | IC50 (μM) HCT-116 | Activity Type |
|---|---|---|---|
| This compound | 2.39 ± 0.10 | 3.90 ± 0.33 | Anticancer |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | Anticancer |
Antimicrobial Activity
Similar compounds have exhibited antifungal properties against pathogenic strains and activity against Mycobacterium tuberculosis, indicating potential broad-spectrum antimicrobial effects.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the urea moiety and substituents on the phenyl rings significantly influence biological activity:
- Chlorine Substitution : Enhances antiproliferative activity due to its electronegative nature.
- Pyrrolidine Ring Variations : Affect binding affinity and selectivity towards specific receptors.
Case Studies
Several documented studies have evaluated the biological efficacy of structurally related compounds:
Case Study 1
A series of diaryl ureas were synthesized and tested for their antiproliferative effects in vitro. Specific substitutions led to enhanced activity against cancer cell lines, demonstrating the importance of structural modifications.
Case Study 2
Compounds with similar structures showed promising antifungal activity against multiple pathogenic strains, indicating potential therapeutic applications in infectious diseases.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Urea Derivatives
Functional Group and Substituent Analysis
- Pyrrole vs. Imidazole Core: The target compound’s pyrrole ring (with cyano and methyl groups) contrasts with Fenobam’s imidazole core. Imidazole derivatives like Fenobam exhibit strong mGluR5 antagonism due to hydrogen bonding with the urea bridge and hydrophobic interactions with the imidazole . The pyrrole in the target compound may alter target selectivity or potency.
- Substituent Effects: 4-Methoxybenzyl Group: Enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler aryl groups (e.g., in Fenobam) . Chlorophenyl vs. logP Trends: The pyrazole-containing compound (logP 5.28, ) is more lipophilic than the target compound, suggesting divergent pharmacokinetic profiles.
Physicochemical and Commercial Considerations
- Purity and Availability: The target compound’s analog in is available commercially (>90% purity), suggesting feasibility for laboratory use . Fenobam is also well-documented in preclinical studies .
Q & A
Basic: What are the standard synthetic routes for preparing N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common approach includes:
Formation of the pyrrole core : Cyclocondensation of 3-cyano-4,5-dimethylpyrrole derivatives with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
Urea bridge introduction : Reacting the pyrrole intermediate with 3-chlorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts .
Key Optimization Factors :
- Solvent polarity affects reaction rates and byproduct formation.
- Stoichiometric control of isocyanate prevents over-substitution.
- Purity of intermediates (verified via TLC or HPLC) is critical for high yields (>70%) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the urea NH protons (δ 8.5–10.5 ppm, broad) and aromatic protons from the 3-chlorophenyl (δ 7.2–7.8 ppm) and 4-methoxybenzyl groups (δ 6.8–7.1 ppm).
- ¹³C NMR : Confirm the carbonyl urea signal (δ 155–160 ppm) and cyano group (δ 115–120 ppm) .
- Mass Spectrometry (HRMS) : Prioritize molecular ion peaks ([M+H]⁺) and fragment ions corresponding to pyrrole ring cleavage (e.g., loss of 4-methoxybenzyl group, m/z ~120–140) .
- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and cyano C≡N stretch (~2200–2250 cm⁻¹) .
Advanced: How can researchers reconcile contradictory solubility data reported for this compound across different studies?
Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from:
- Crystallinity vs. Amorphous Forms : Use X-ray powder diffraction (XRPD) to identify polymorphic variations affecting solubility .
- Experimental Conditions : Standardize pH, temperature, and solvent purity. For example, reported insolubility in water may reflect unadjusted pH, while solubility in DMSO (≥10 mg/mL) is consistent across studies .
- Validation : Conduct parallel solubility tests using USP/Ph.Eur. guidelines, comparing results with literature values from crystallography or chromatographic studies .
Advanced: What strategies are recommended for analyzing the compound’s potential biological targets using computational modeling?
Methodological Answer:
- QSAR Modeling : Use the cyano and methoxy groups as electron-withdrawing/donating descriptors to predict interactions with enzymes (e.g., kinases) .
- Molecular Docking : Prioritize targets like tyrosine kinases or GPCRs, leveraging the urea moiety’s hydrogen-bonding capability. Software (e.g., AutoDock Vina) can simulate binding to ATP-binding pockets .
- Pharmacophore Mapping : Highlight the chlorophenyl and pyrrole rings as hydrophobic anchors, with the urea group as a hydrogen-bond donor/acceptor .
Advanced: How can researchers address conflicting reports on the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic (0.1 M HCl, 40°C): Monitor urea bond hydrolysis via HPLC, tracking degradation products like aniline derivatives.
- Alkaline (0.1 M NaOH, 40°C): Assess pyrrole ring stability using UV-Vis spectroscopy (λ~270 nm for aromatic systems) .
- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) under accelerated conditions to extrapolate shelf-life .
- Structural Insights : X-ray crystallography can reveal protonation-sensitive regions (e.g., methoxybenzyl group) contributing to instability .
Advanced: What experimental approaches are suitable for elucidating the mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test against panels like kinase or protease assays, using ATP/NADH depletion as readouts .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in live cells .
- Metabolomics : LC-MS-based profiling to identify disrupted pathways (e.g., apoptosis markers like caspase-3 activation) .
- Mutagenesis Studies : CRISPR/Cas9-edited cell lines to validate target engagement (e.g., knocking out suspected receptors) .
Advanced: How can structural ambiguities in the urea linkage or pyrrole substituents be resolved?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain between the chlorophenyl and pyrrole groups. For example, studies on analogous urea-thiazole systems show planar urea geometries .
- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to predict steric clashes or electronic effects from the 4-methoxybenzyl group .
- NOESY NMR : Detect through-space interactions between the cyano group and neighboring protons to confirm substituent orientation .
Basic: What are the key physicochemical properties (e.g., logP, pKa) critical for formulation in preclinical studies?
Methodological Answer:
- logP : Predicted ~3.5–4.0 (via ChemDraw) due to hydrophobic chlorophenyl and methylpyrrole groups. Validate via shake-flask method .
- pKa : The urea NH is weakly acidic (pKa ~9–10), while the pyrrole NH (if present) is more acidic (pKa ~4–5). Titrimetric analysis or potentiometry are recommended .
- Thermal Stability : DSC/TGA to determine melting point (expected >200°C) and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
